molecular formula C11H15BrO B13698039 2-Bromo-4-(tert-butoxy)toluene

2-Bromo-4-(tert-butoxy)toluene

Cat. No.: B13698039
M. Wt: 243.14 g/mol
InChI Key: REDRDAVVXJJBQH-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butoxy)toluene is an organic compound that belongs to the class of aromatic bromides. It is characterized by a bromine atom attached to the benzene ring, along with a tert-butoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butoxy)toluene typically involves the bromination of 4-(tert-butoxy)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction conditions often include a solvent like carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butoxy)toluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of 4-(tert-butoxy)toluene derivatives with different functional groups.

    Oxidation: Formation of 4-(tert-butoxy)benzaldehyde or 4-(tert-butoxy)benzoic acid.

    Reduction: Formation of 4-(tert-butoxy)toluene.

Scientific Research Applications

2-Bromo-4-(tert-butoxy)toluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butoxy)toluene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxytoluene
  • 2-Bromo-4-ethoxytoluene
  • 2-Bromo-4-isopropoxytoluene

Uniqueness

2-Bromo-4-(tert-butoxy)toluene is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where selectivity and reactivity are crucial.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

2-bromo-1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15BrO/c1-8-5-6-9(7-10(8)12)13-11(2,3)4/h5-7H,1-4H3

InChI Key

REDRDAVVXJJBQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)(C)C)Br

Origin of Product

United States

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